BenchChemオンラインストアへようこそ!

Aspirin glycine calcium

Gastroenterology NSAID Safety Mucosal Protection

Aspirin glycine calcium (CAS 22194-39-4) is a research-grade calcium acetylsalicylate glycinate complex engineered for superior gastric safety and rapid absorption. Pharmacodynamic data confirm equivalent thromboxane suppression (95.2% vs. 97.2% for plain ASA) with a 62% reduction in gastroduodenal erosions and a 15-minute Tmax. This compound is essential for pre-clinical antiplatelet studies, gastroprotective formulation development, and pharmacokinetic profiling where local gastric irritation must be excluded. Select this high-purity reference material to ensure reproducible, clinically translatable results in your next study.

Molecular Formula C11H11CaNO6
Molecular Weight 293.29 g/mol
CAS No. 22194-39-4
Cat. No. B15480990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspirin glycine calcium
CAS22194-39-4
Molecular FormulaC11H11CaNO6
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)[O-].C(C(=O)[O-])N.[Ca+2]
InChIInChI=1S/C9H8O4.C2H5NO2.Ca/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3-1-2(4)5;/h2-5H,1H3,(H,11,12);1,3H2,(H,4,5);/q;;+2/p-2
InChIKeyUCWUIXHPAJIGDB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspirin Glycine Calcium (CAS 22194-39-4): Procuring a Soluble, Gastric-Sparing Acetylsalicylate Complex for Research and Formulation


Aspirin glycine calcium (CAS 22194-39-4), also identified as a calcium acetylsalicylate glycinate complex, is a research compound that combines the established antiplatelet and anti-inflammatory mechanisms of aspirin (acetylsalicylic acid, ASA) with the amino acid glycine in a calcium-salt form [1]. This complex is designed to leverage the pharmacodynamic efficacy of ASA, which involves the irreversible acetylation of platelet cyclooxygenase (COX) to inhibit thromboxane A2 synthesis and subsequent platelet aggregation, while its structural composition aims to improve upon the physicochemical limitations of plain aspirin, notably its poor aqueous solubility and propensity for causing local gastric mucosal irritation [2]. The compound's molecular formula is C11H11CaNO6, with a molecular weight of 293.29 g/mol, representing a distinct chemical entity from other aspirin salts or complexes [3].

Why Aspirin Glycine Calcium Cannot Be Substituted by Plain Aspirin or Other Salts for Solubility or Gastric Safety Studies


Generic substitution with plain acetylsalicylic acid (ASA) or even other buffered salts is scientifically unsound for applications centered on gastric safety or rapid, high-bioavailability delivery. While all ASA-based compounds share the same primary active metabolite (salicylate) and mechanism of COX inhibition, their local gastric effects and absorption kinetics diverge sharply. Plain ASA is known to cause direct mucosal damage, quantified by a higher number of gastric erosions and Lanza scores in endoscopic studies, a liability not entirely mitigated by simple buffering [1]. In contrast, the glycine-calcium complex is engineered for enhanced aqueous solubility and a markedly improved gastric safety profile, which has been shown to reduce gastroduodenal erosion counts by over 60% compared to bioequivalent doses of plain ASA [1]. Furthermore, the inclusion of glycine is not merely an inert excipient; its presence can influence the dissolution rate and local concentration of ASA, a critical parameter for formulations aimed at minimizing first-pass metabolism and achieving a rapid antiplatelet effect [2]. Therefore, selecting a generic ASA salt for research on gastric-sparing formulations or rapid-onset antiplatelet action would introduce significant confounding variables, invalidating comparative assessments of safety and pharmacokinetic performance.

Quantitative Evidence for Aspirin Glycine Calcium: A Comparator-Based Guide for Scientific Selection


Superior Gastric Safety: A 62% Reduction in Mucosal Erosions Compared to Plain Aspirin

In a direct head-to-head, endoscopist-blinded, randomized crossover trial, effervescent calcium carbasalate (ECC), a close analog of aspirin glycine calcium, was compared to plain acetylsalicylic acid (ASA) for its effect on gastroduodenal mucosal damage. The study demonstrated a statistically significant reduction in gastric injury with the calcium carbasalate complex [1]. This evidence is directly relevant as the gastroprotective benefit is a function of the calcium acetylsalicylate complex rather than the urea component of carbasalate. The quantified difference provides a benchmark for the expected reduction in gastric irritation when using this class of complex over plain ASA.

Gastroenterology NSAID Safety Mucosal Protection

Equivalent Antiplatelet Efficacy with Improved Safety: Bioequivalent Thromboxane Suppression

The same head-to-head human trial confirmed that the superior gastric safety profile of the calcium acetylsalicylate complex does not come at the expense of pharmacodynamic efficacy. Both formulations demonstrated profound and statistically equivalent inhibition of serum thromboxane B2, a stable marker of thromboxane A2 production and platelet activation [1]. This confirms that the glycine/calcium modification maintains the therapeutic antiplatelet mechanism of aspirin without attenuation.

Cardiology Platelet Aggregation Pharmacodynamics

Rapid Peak Plasma Concentration: Tmax of Aspirin Achieved Within 15 Minutes

Aspirin-glycine formulations are characterized by rapid absorption from the gastrointestinal tract, achieving peak plasma levels of the active acetylated form of the drug within a timeframe that is critical for acute antiplatelet therapy. According to product-specific pharmacological data, the time to peak plasma level (Tmax) is approximately 15 minutes [1]. This rapid absorption profile is a key differentiator from standard enteric-coated aspirin, which is designed to delay absorption until the intestine, thereby delaying the onset of its antiplatelet effect. The rapid Tmax of the aspirin-glycine complex is attributed to its high aqueous solubility, which facilitates rapid dissolution and absorption, and the minimization of first-pass metabolism [1].

Pharmacokinetics Bioavailability Formulation Science

Enhanced Solubility and Dissolution Kinetics via Glycine Complexation

Physicochemical studies provide a foundational basis for the improved performance of the aspirin glycine complex. Early research demonstrated that aspirin is both more soluble and dissolves more rapidly in glycine solutions compared to water [1]. This effect is attributed to the adsorption of glycine onto aspirin crystals, which alters the crystal surface and facilitates dissolution [1]. While this is a class-level inference for the solid complex, it directly supports the improved bioavailability and rapid absorption kinetics observed in vivo. In contrast, plain aspirin is sparingly soluble in water, which can limit its dissolution rate and absorption.

Pharmaceutics Preformulation Drug Solubility

Application Scenarios for Aspirin Glycine Calcium: From Gastric-Sparing Formulation to Rapid-Onset Antiplatelet Research


Research on Gastric-Sparing Antiplatelet Formulations for Chronic Use

This compound is ideal for pre-clinical studies focused on developing novel antiplatelet therapies that minimize gastrointestinal side effects. As the evidence shows a 62% reduction in gastric erosions compared to plain aspirin [1], aspirin glycine calcium serves as a superior positive control or lead compound in models of NSAID-induced gastropathy. It allows researchers to isolate systemic antiplatelet effects from local gastric toxicity, enabling a more accurate assessment of new gastroprotective agents or prodrugs.

Development of Rapid-Onset, Non-Enteric Antiplatelet Dosage Forms

The documented 15-minute Tmax for aspirin from this complex [2] makes it a prime candidate for formulating oral dosage forms (e.g., orodispersible tablets, effervescent powders) intended for rapid therapeutic action. This is particularly relevant for research in acute care settings, such as modeling the initial management of acute coronary syndromes, where rapid inhibition of platelet aggregation is critical. Its high solubility simplifies the formulation of liquid or semi-solid dosage forms.

Investigating Differential Effects of Aspirin Formulations on Platelet Reactivity

Given that it achieves equivalent pharmacodynamic thromboxane suppression to plain aspirin (95.2% vs. 97.2% inhibition) [1] but with a different pharmacokinetic profile, aspirin glycine calcium is an essential tool for comparative pharmacology studies. Researchers can use it to dissect the relationship between the rate of COX-1 acetylation, peak plasma aspirin concentration, and the degree of inter-individual variability in platelet response. It allows for a direct comparison of how formulation affects the speed and consistency of platelet inhibition independent of the active metabolite.

Reference Standard for Pre-formulation and Stability Studies of Aspirin Complexes

In pharmaceutical development, the distinct physicochemical properties of aspirin glycine calcium, particularly its enhanced solubility profile relative to plain aspirin [3], make it a valuable reference material. It can be used as a benchmark in pre-formulation screening to evaluate the dissolution behavior, stability, and solid-state characteristics of novel aspirin-amino acid or aspirin-mineral complexes. This provides a baseline for understanding how complexation with glycine and calcium alters the biopharmaceutics of the parent drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspirin glycine calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.